molecular formula C11H8Cl2N2O2S B12840480 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid

2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid

Cat. No.: B12840480
M. Wt: 303.2 g/mol
InChI Key: AMWGSAURDCQFKF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is a chemical compound known for its unique structure and diverse applications This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid typically involves the reaction of 3,4-dichloroaniline with thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole ring structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid can be compared with other thiazole derivatives, such as:

    2-(4-(3,5-Dichlorophenylamino)-3,5-thiazolyl)acetic acid: Similar structure but with different substitution patterns, leading to variations in biological activity.

    2-(3,4-Dichlorophenylamino-4,5-thiazolyl)acetic acid: Different positioning of the thiazole ring, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8Cl2N2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

2-[5-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-6(3-8(7)13)15-11-9(4-10(16)17)14-5-18-11/h1-3,5,15H,4H2,(H,16,17)

InChI Key

AMWGSAURDCQFKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=C(N=CS2)CC(=O)O)Cl)Cl

Origin of Product

United States

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